molecular formula C32H42Cl4O7 B14499553 2,2'-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl eseter CAS No. 63538-28-3

2,2'-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl eseter

Cat. No.: B14499553
CAS No.: 63538-28-3
M. Wt: 680.5 g/mol
InChI Key: RBPVNFDMQBQDMY-UHFFFAOYSA-N
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Description

2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester is a complex organic compound characterized by its unique molecular structure It contains multiple aromatic rings, ether linkages, and carboxylic acid ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloro-4,1-phenylene and octanoic acid.

    Ether Formation: The phenylene groups are linked via an ether bond using a suitable dehydrating agent.

    Esterification: The carboxylic acid groups are esterified with ethanol in the presence of an acid catalyst to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and ether linkages.

    Reduction: Reduction reactions can target the ester groups, converting them back to carboxylic acids.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Products include carboxylic acids and quinones.

    Reduction: Products include alcohols and carboxylic acids.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitro-substituted derivatives.

Scientific Research Applications

2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester involves its interaction with molecular targets through its aromatic and ester groups. These interactions can modulate various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Oxybis(4,1-phenylene))bis(propan-2-ol): Similar in structure but with different functional groups.

    Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide: Shares aromatic characteristics but differs in functional groups.

    3-methoxyfuran-2-carbaldehyde: Contains an aromatic ring but with different substituents.

Uniqueness

2,2’-(Oxybis((2,6-dichloro-4,1-phenylene)oxy)bisoctanoic acid) diethyl ester is unique due to its combination of ether linkages, aromatic rings, and ester groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

63538-28-3

Molecular Formula

C32H42Cl4O7

Molecular Weight

680.5 g/mol

IUPAC Name

ethyl 2-[2,6-dichloro-4-[3,5-dichloro-4-(1-ethoxy-1-oxooctan-2-yl)oxyphenoxy]phenoxy]octanoate

InChI

InChI=1S/C32H42Cl4O7/c1-5-9-11-13-15-27(31(37)39-7-3)42-29-23(33)17-21(18-24(29)34)41-22-19-25(35)30(26(36)20-22)43-28(32(38)40-8-4)16-14-12-10-6-2/h17-20,27-28H,5-16H2,1-4H3

InChI Key

RBPVNFDMQBQDMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OCC)OC1=C(C=C(C=C1Cl)OC2=CC(=C(C(=C2)Cl)OC(CCCCCC)C(=O)OCC)Cl)Cl

Origin of Product

United States

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